3-ethoxy-4-hydroxy-2-nitrobenzonitrile
Overview
Description
3-Ethoxy-4-hydroxy-2-nitrobenzonitrile: is an organic compound with the molecular formula C9H8N2O4 It is a derivative of benzonitrile, characterized by the presence of ethoxy, hydroxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxy-2-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-ethoxy-4-hydroxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 3-ethoxy-4-hydroxy-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-ethoxy-4-oxo-2-nitrobenzonitrile.
Scientific Research Applications
Chemistry: 3-Ethoxy-4-hydroxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of various chemical entities.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and nitrile groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxy-2-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-nitrobenzonitrile: Lacks the ethoxy group, which affects its solubility and reactivity.
3-Methoxy-4-hydroxy-2-nitrobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in chemical properties.
Uniqueness: 3-Ethoxy-4-hydroxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. The presence of both nitro and nitrile groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-2-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-15-9-7(12)4-3-6(5-10)8(9)11(13)14/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBQHFSPKWBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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